![molecular formula C25H25ClN2O4 B4011138 N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4011138.png)
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available or easily synthesized precursors. The detailed synthesis process for the specific compound is not directly available. However, related research indicates the use of techniques like reductive cyclization and nucleophilic substitution reactions for constructing similar molecular frameworks. For example, the synthesis of structurally related compounds involves cyclization reactions facilitated by reductive agents or catalysts in suitable solvents (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and interaction with biological targets. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (DFT calculations) are commonly used for structural elucidation. For compounds with a similar complexity, X-ray diffraction and DFT calculations provide insights into the geometrical parameters, confirming the expected molecular frameworks (Demir et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound like "N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-3-phenylpropanamide" can be inferred from its functional groups. The presence of amide, ether, and chlorophenyl groups suggests potential for various chemical transformations, including nucleophilic attacks, hydrolysis, and coupling reactions. Studies on similar molecules highlight reactions like oxidative ipso-cyclization, which could be relevant for further functionalization or creating derivatives of the target compound (Qian et al., 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are determined by the molecular structure. While specific data for this compound is not available, related compounds exhibit distinct crystalline forms and solubility characteristics depending on the substituents and molecular conformation. Crystallographic studies provide detailed information on the arrangement and interactions within the crystal lattice (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, can be partly understood through computational studies and spectroscopic analysis. NBO (Natural Bond Orbital) analysis and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) studies help in predicting the chemical behavior and possible interaction mechanisms. For compounds with similar structural features, DFT studies offer insights into electronic properties and potential reactivity (Renjith et al., 2014).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O4/c1-32-20-10-9-17(26)13-18(20)27-23(29)19(11-14-5-3-2-4-6-14)28-24(30)21-15-7-8-16(12-15)22(21)25(28)31/h2-6,9-10,13,15-16,19,21-22H,7-8,11-12H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMITFLEZBCSSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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